molecular formula C22H27N5O3S B2821848 N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide CAS No. 923678-54-0

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2821848
CAS No.: 923678-54-0
M. Wt: 441.55
InChI Key: FRTDMOVLOSUCGL-UHFFFAOYSA-N
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Description

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, an ethylamino group, and a methoxy-dimethylbenzenesulfonamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide typically involves multiple stepsThe final steps involve coupling the pyrimidine derivative with the methoxy-dimethylbenzenesulfonamide moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and antiproliferative effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Exhibits anti-inflammatory properties.

Uniqueness

What sets N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide apart is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities. Its structure provides a versatile platform for further chemical modifications and applications .

Properties

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S/c1-6-23-21-12-16(4)24-22(26-21)25-17-7-9-18(10-8-17)27-31(28,29)20-13-19(30-5)14(2)11-15(20)3/h7-13,27H,6H2,1-5H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTDMOVLOSUCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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